![molecular formula C13H18O3S B12610669 Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- CAS No. 648957-02-2](/img/structure/B12610669.png)
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-
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Overview
Description
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is an organic compound with a complex structure that includes a benzaldehyde core substituted with methoxy and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- typically involves the introduction of methoxy and thioether groups onto a benzaldehyde core. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with an appropriate thioether reagent under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thioether groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and thioether groups can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the thioether group, which can significantly alter its chemical properties and reactivity.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,5-Dimethyl-4-methoxybenzaldehyde: Contains methyl groups instead of the thioether group, resulting in different chemical behavior.
Uniqueness
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- is unique due to the presence of both methoxy and thioether groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- (CAS Number: 648957-02-2) is a chemical compound with potential biological activity. This article explores its properties, biological effects, and relevant studies, providing a comprehensive overview of its significance in the field of pharmacology and toxicology.
- Molecular Formula : C₁₃H₁₈O₃S
- Molecular Weight : 254.34 g/mol
- Structural Characteristics : The compound features a benzaldehyde moiety substituted with two methoxy groups and a thioether group, which may influence its biological interactions.
Antimicrobial Effects
Benzaldehyde derivatives have been noted for their antimicrobial properties. A study involving related compounds demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thioether group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Cytotoxicity Studies
Cytotoxicity assays conducted on related benzaldehyde compounds have shown varying degrees of toxicity towards cancer cell lines. For instance, compounds with similar structural features have been tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, revealing significant cytotoxic effects. Future studies should specifically evaluate the cytotoxic potential of benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- to establish its therapeutic index.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of benzaldehyde derivatives.
- Method : DPPH radical scavenging assay.
- Results : Compounds showed varying degrees of scavenging activity, indicating potential for further development as antioxidant agents.
-
Antimicrobial Activity Assessment :
- Objective : To assess the efficacy against pathogenic bacteria.
- Method : Agar diffusion method.
- Results : Significant inhibition zones were observed against tested bacteria, suggesting strong antimicrobial properties.
-
Cytotoxicity Evaluation :
- Objective : To determine the effects on cancer cell lines.
- Method : MTT assay on MCF-7 cells.
- Results : Indicated dose-dependent cytotoxicity, warranting further investigation into mechanisms of action.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈O₃S |
Molecular Weight | 254.34 g/mol |
CAS Number | 648957-02-2 |
Antioxidant Activity | Moderate (based on analogs) |
Antimicrobial Activity | Effective against E. coli |
Cytotoxicity (MCF-7) | Dose-dependent |
Q & A
Basic Research Questions
Q. How can the synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]- be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) in dry solvents like THF/Et3N (1:1) under inert atmospheres (argon). Control temperature (e.g., reflux at 55°C) and reaction time (e.g., 6–48 hours) based on analogous syntheses of thioether-substituted benzaldehydes. Monitor intermediates via TLC or HPLC and purify via silica gel chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with DB-1 or HP-5 MS columns to confirm molecular weight and fragmentation patterns. For functional group analysis, employ FT-IR for thioether (C-S) and methoxy (C-O) stretches. Validate purity via reverse-phase HPLC with UV detection (λ = 254 nm), referencing retention times against syringaldehyde derivatives .
Q. What protocols ensure consistent sample preparation for spectroscopic studies?
- Methodological Answer : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption. Prepare solutions in LC-grade methanol or acetonitrile, and filter through GF/F (0.7 μm) membranes. For solid-phase extraction (SPE), condition Oasis HLB cartridges with methanol and elute with 2-propanol:NH4F (pH 3) .
Advanced Research Questions
Q. How does the 2-methylpropylthio substituent influence the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via UPLC-MS/MS, focusing on thioether oxidation to sulfoxide/sulfone products. Use radical scavengers (e.g., BHT) to assess ROS-mediated degradation. Compare kinetics to syringaldehyde derivatives to isolate substituent effects .
Q. What strategies resolve contradictions in reported NMR or mass spectral data for this compound?
- Methodological Answer : Cross-validate data using high-resolution MS (HRMS) and <sup>13</sup>C/<sup>1</sup>H NMR in deuterated DMSO or CDCl3. Assign peaks via 2D techniques (COSY, HSQC) and reference NIST spectral libraries for analogous methoxy-thioether benzaldehydes. Replicate synthesis under controlled conditions to isolate isomer-specific signals .
Q. How can this compound be detected and quantified in complex biological matrices (e.g., cellular lysates)?
- Methodological Answer : Use isotope dilution with deuterated internal standards (e.g., triclosan-d3) for LC-MS/MS quantification. Optimize extraction with SPE (HLB cartridges) and minimize matrix effects via dilution or post-column infusion. Validate limits of detection (LOD < 0.1 ng/mL) in spiked plasma or tissue homogenates .
Q. What experimental designs mitigate challenges in studying its interactions with enzymatic systems?
- Methodological Answer : Employ fluorescence polarization assays with recombinant enzymes (e.g., cytochrome P450 isoforms) to assess inhibition/activation. Use molecular docking (AutoDock Vina) to model binding to active sites. Validate results with kinetic studies (Km, Vmax) in phosphate buffer (pH 7.4) containing MgSO4 and cofactors .
Properties
CAS No. |
648957-02-2 |
---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(2-methylpropylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C13H18O3S/c1-9(2)8-17-13-6-11(15-3)10(7-14)5-12(13)16-4/h5-7,9H,8H2,1-4H3 |
InChI Key |
SRTRFYNQJCAZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=C(C=C(C(=C1)OC)C=O)OC |
Origin of Product |
United States |
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